(4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Medicinal Chemistry Chemical Biology Sodium Channel Modulation

The target compound, (4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone (CAS 1904419-68-6; molecular formula C₂₆H₂₈N₂O₃; molecular weight 416.52), is a synthetic small molecule bearing a 4-phenyltetrahydro-2H-pyran carbonyl group linked via an amide bond to a 4-(quinolin-8-yloxy)piperidine moiety. It belongs to a broad class of aryloxyquinoline–piperidine hybrids, which have been explored in medicinal chemistry for their potential interactions with central nervous system targets, including sodium channels and G‑protein‑coupled receptors.

Molecular Formula C26H28N2O3
Molecular Weight 416.521
CAS No. 1904419-68-6
Cat. No. B2399847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
CAS1904419-68-6
Molecular FormulaC26H28N2O3
Molecular Weight416.521
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4(CCOCC4)C5=CC=CC=C5
InChIInChI=1S/C26H28N2O3/c29-25(26(13-18-30-19-14-26)21-8-2-1-3-9-21)28-16-11-22(12-17-28)31-23-10-4-6-20-7-5-15-27-24(20)23/h1-10,15,22H,11-14,16-19H2
InChIKeyJELKHVBRQNWPPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (4-Phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone (CAS 1904419-68-6) – Chemical Class and Baseline Characteristics


The target compound, (4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone (CAS 1904419-68-6; molecular formula C₂₆H₂₈N₂O₃; molecular weight 416.52), is a synthetic small molecule bearing a 4-phenyltetrahydro-2H-pyran carbonyl group linked via an amide bond to a 4-(quinolin-8-yloxy)piperidine moiety . It belongs to a broad class of aryloxyquinoline–piperidine hybrids, which have been explored in medicinal chemistry for their potential interactions with central nervous system targets, including sodium channels and G‑protein‑coupled receptors [1]. The compound is typically supplied at ≥95% purity for research use . However, published head‑to‑head pharmacological data for this specific analogue remain scarce, and quantitative differentiation versus close structural analogs has not been established in the peer‑reviewed literature.

Why In‑Class Aryloxyquinoline–Piperidine Hybrids Cannot Simply Substitute (4-Phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone


The activity of aryloxyquinoline–piperidine derivatives is exquisitely sensitive to the nature of the N‑acyl substituent on the piperidine ring and the aryloxy group on the quinoline scaffold [1]. Even minor variations, such as replacing the 4‑phenyltetrahydro‑2H‑pyran carbonyl with a furan‑3‑yl or o‑tolyl carbonyl , or swapping the quinolin‑8‑yloxy for a pyrimidinyloxy [2], can dramatically alter target engagement, selectivity, and physicochemical properties. Therefore, generic in‑class substitution without empirical validation is highly risky for applications requiring precise pharmacological profiles. The quantitative evidence below, where available, illustrates the magnitude of these effects.

Quantitative Differentiation Evidence for (4-Phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone vs. Closest Analogs


Structural Uniqueness Confirmed by Scaffold Comparison Across Known Analogs

No direct head‑to‑head pharmacological comparison is available in the public domain. However, structural analysis reveals that the target compound uniquely combines a 4‑phenyltetrahydro‑2H‑pyran carbonyl with a quinolin‑8‑yloxy‑piperidine. Closest analogs in the patent and chemical space include (4‑(tert‑butyl)phenyl)(4‑(quinolin‑8‑yloxy)piperidin‑1‑yl)methanone and (3‑((4,6‑dimethylpyrimidin‑2‑yl)oxy)piperidin‑1‑yl)(4‑phenyltetrahydro‑2H‑pyran‑4‑yl)methanone [1]. Quantitative target‑engagement data for these analogs are not publicly reported, precluding a data‑driven activity comparison at this time.

Medicinal Chemistry Chemical Biology Sodium Channel Modulation

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity

In the absence of experimental logP/logD data for the target compound, in silico predictions indicate that the quinolin‑8‑yloxy group confers higher lipophilicity (cLogP ≈ 4.2) compared to the pyrimidinyloxy analog (cLogP ≈ 3.1), while introducing an additional hydrogen‑bond acceptor site (quinoline nitrogen) that may influence target residency time [1]. The 4‑phenyltetrahydro‑2H‑pyran carbonyl contributes a sterically demanding, electron‑rich acyl group that is absent in tert‑butylphenyl analogs, potentially affecting metabolic stability . These predictions remain to be validated experimentally.

ADME Drug Discovery Physicochemical Profiling

Recommended Application Scenarios for (4-Phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone Based on Differential Evidence


Tool Compound for Sodium Channel Subtype Profiling

Given the structural features shared with patented sodium channel modulators [1], this compound may serve as a tool for exploring structure–activity relationships in sodium channel subtype selectivity, provided that the user generates side‑by‑side pharmacological data against the closest analogs lacking the quinolin‑8‑yloxy or phenyltetrahydropyran groups.

Chemical Probe for Investigating Aryloxyquinoline–Piperidine Pharmacophore Requirements

The unique combination of a bulky phenyltetrahydropyran acyl group and a quinolin‑8‑yloxy ether linkage makes this compound a valuable probe for dissecting the pharmacophoric requirements of targets that recognize both moieties, such as certain GPCRs and ion channels [2].

Reference Standard in Physicochemical and Metabolic Stability Assays

The predicted physicochemical divergence (higher cLogP, additional H‑bond acceptor) supports its use as a reference standard when evaluating the impact of lipophilicity and hydrogen‑bonding capacity on metabolic stability and permeability in parallel with the pyrimidinyloxy and tert‑butylphenyl analogs [1].

Quote Request

Request a Quote for (4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.